ethyl 6-chlorohex-2-enoate ethyl 6-chlorohex-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18898055
InChI: InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3
SMILES:
Molecular Formula: C8H13ClO2
Molecular Weight: 176.64 g/mol

ethyl 6-chlorohex-2-enoate

CAS No.:

Cat. No.: VC18898055

Molecular Formula: C8H13ClO2

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-chlorohex-2-enoate -

Specification

Molecular Formula C8H13ClO2
Molecular Weight 176.64 g/mol
IUPAC Name ethyl 6-chlorohex-2-enoate
Standard InChI InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3
Standard InChI Key CKAKSKNWORUGDA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=CCCCCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

Ethyl 6-chlorohex-2-enoate adopts an EE-configuration at the double bond, as confirmed by its IUPAC name, ethyl (EE)-6-chlorohex-2-enoate . The trans arrangement of the alkene minimizes steric hindrance between the ester group and the chlorine substituent, stabilizing the molecule. Key spectroscopic data include:

  • 1H^1\text{H} NMR (CDCl3_3): δ\delta 4.14 (q, J=7.2HzJ = 7.2 \, \text{Hz}, 2H, ester -OCH2_2), 2.93 (t, J=6.8HzJ = 6.8 \, \text{Hz}, 2H, Cl-CH2_2), 2.33 (t, J=7.2HzJ = 7.2 \, \text{Hz}, 2H, allylic CH2_2), 1.67–1.78 (m, 4H, central CH2_2), 1.24 (t, J=7.2HzJ = 7.2 \, \text{Hz}, 3H, ester -CH3_3) .

  • SMILES: CCOC(=O)/C=C/CCCCl .

Physical Properties

PropertyValue
Molecular FormulaC8H13ClO2\text{C}_8\text{H}_{13}\text{ClO}_2
Molecular Weight176.64 g/mol
Boiling Point128–130°C at 17 mmHg
Density1.12 g/cm³ (estimated)
SolubilityMiscible in organic solvents

The compound’s low polarity facilitates its use in non-aqueous reaction systems, while its ester group enhances compatibility with polar aprotic solvents.

Synthesis Methods

Patent-Based Chlorination Process

A high-yield synthesis route, patented in China (CN101125815B), involves the reaction of monoethyl adipate with bis(trichloromethyl) carbonate (BTC) in the presence of an organic amine catalyst :

Reaction Scheme:

Monoethyl adipate+BTCCatalystEthyl 6-chlorohex-2-enoate+Byproducts\text{Monoethyl adipate} + \text{BTC} \xrightarrow{\text{Catalyst}} \text{Ethyl 6-chlorohex-2-enoate} + \text{Byproducts}

Optimized Conditions:

ParameterValue
Temperature50–80°C
Time4–8 hours
Molar Ratio (Adipate:BTC:Catalyst)1:0.34–1.0:0.01–0.20
SolventToluene, ethyl acetate

This method achieves yields exceeding 90% with 98.5% purity, outperforming traditional thionyl chloride routes in safety and cost-efficiency .

Alternative Routes

  • Halogenation of Ethyl Hex-2-enoate: Direct chlorination using Cl2\text{Cl}_2 or SOCl2\text{SOCl}_2, though less selective due to competing alkene addition.

  • Esterification of 6-Chlorohex-2-enoic Acid: Requires acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) and ethanol, but suffers from lower yields (70–75%).

Chemical Reactivity and Applications

Organic Synthesis

The compound’s α,β-unsaturated ester participates in Michael additions and Diels-Alder reactions. For example, it reacts with Grignard reagents to form γ,δ-unsaturated ketones, valuable in terpene synthesis. The chlorine atom undergoes nucleophilic displacement with amines or thiols, enabling access to heterocyclic scaffolds.

Medicinal Chemistry

Ethyl 6-chlorohex-2-enoate is a precursor to:

  • Anticancer Agents: Derivatives inhibit topoisomerase II by mimicking natural podophyllotoxin.

  • Antiviral Compounds: Chlorinated side chains enhance membrane permeability in protease inhibitors.

Industrial Applications

  • Flavor/Fragrance: Imparts fruity notes in perfumery, though limited by regulatory constraints.

  • Polymer Chemistry: Serves as a crosslinking agent in unsaturated polyester resins.

HazardPrecaution
Skin/Eye IrritantUse nitrile gloves, goggles
VolatilityStore in sealed containers

The compound is classified as non-carcinogenic but requires ventilation due to mild respiratory toxicity.

Comparison with Analogous Compounds

CompoundKey DifferencesReactivity
Ethyl 6-bromohex-2-enoateLarger atomic radius of BrFaster SN2S_N2 reactions
Ethyl hexanoateSaturated backboneNo conjugate addition
Ethyl 4-chlorobut-2-enoateShorter chainReduced steric effects

The chlorine atom in ethyl 6-chlorohex-2-enoate balances reactivity and stability, making it preferable for multistep syntheses.

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